![molecular formula C23H18N4O5S2 B2636096 2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 328027-79-8](/img/structure/B2636096.png)

2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

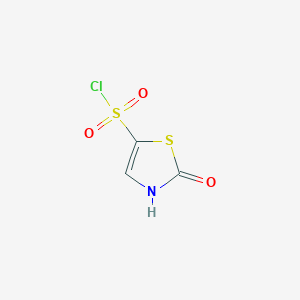

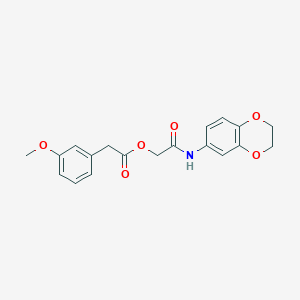

The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) . The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were investigated using physical and theoretical techniques . Two major transitions are observed at 295 nm corresponding to H-4 → L (50%) and H-3 → L (46%), where the orbitals indicate the n–π* transition of the sulfonamide moiety along with π-π* transition of the 4-nitrophenyl moiety .

科学的研究の応用

Overview of Sulfonamides and Related Compounds

Sulfonamides, including compounds with similar structural motifs to 2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide, have been extensively studied for their diverse biological activities. These compounds are part of a broader class of sulfonamide-containing drugs with a range of clinical applications, from diuretics to carbonic anhydrase inhibitors (CAIs), antiepileptics, and anticancer agents. Recent patents and research have focused on novel sulfonamides' roles in targeting various diseases, highlighting the continuous interest and potential of these compounds in medicinal chemistry and drug development.

Carbonic Anhydrase Inhibitors and Antiglaucoma Agents : Sulfonamide CAIs have been explored for their potential as selective antiglaucoma drugs by targeting specific carbonic anhydrase isoforms. These compounds have shown significant activity against tumor-associated isoforms CA IX/XII, suggesting their utility as antitumor agents and diagnostic tools. The development of sulfonamide CAIs incorporating NO-donating moieties for antiglaucoma applications represents a significant area of interest in recent patents and studies (Carta, Scozzafava, & Supuran, 2012).

N-Sulfonylamino Azines and Their Biological Significance : The N-sulfonylamino azines, including thiazol-2-yl derivatives, have attracted attention for their broad spectrum of biological activities. These compounds have been recognized for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones have shown promise in treating neurological disorders such as epilepsy and schizophrenia. This highlights the versatility and therapeutic potential of sulfonamide compounds in addressing a wide range of health conditions (Elgemeie, Azzam, & Elsayed, 2019).

Antitumor Activity and Drug Design : Sulfonamide derivatives have been extensively investigated for their antitumor activity. The modification of sulfonamide compounds to target various cancer types, including solid tumors and hematological malignancies, reflects the ongoing research efforts to optimize their efficacy and selectivity. The exploration of sulfonamides in cancer therapy demonstrates the critical role of structural modification and targeted drug design in developing more effective and safer anticancer agents. These efforts underscore the potential of sulfonamides, including compounds related to this compound, in contributing to the next generation of cancer therapeutics (Gulcin & Taslimi, 2018).

特性

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O5S2/c1-15-9-11-18(12-10-15)34(31,32)26-20-8-3-2-7-19(20)22(28)25-23-24-21(14-33-23)16-5-4-6-17(13-16)27(29)30/h2-14,26H,1H3,(H,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAACYGLLVKRWAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide](/img/structure/B2636017.png)

![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636019.png)

![2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2636020.png)

![1,1'-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride](/img/structure/B2636021.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2636036.png)